molecular formula C11H21NO3 B3108132 Tert-butyl n-[(1r,3r)-3-hydroxycyclohexyl]carbamate CAS No. 1638744-95-2

Tert-butyl n-[(1r,3r)-3-hydroxycyclohexyl]carbamate

Cat. No.: B3108132
CAS No.: 1638744-95-2
M. Wt: 215.29
InChI Key: IUKYKMHCKDLTJC-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl n-[(1r,3r)-3-hydroxycyclohexyl]carbamate is a chemical compound that belongs to carboxylic acid ester derivatives . It can be used as pharmaceutical intermediates and used in medical experimental research .


Synthesis Analysis

The synthesis of this compound could involve the use of tert-Butyl carbamate, which is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .


Molecular Structure Analysis

The molecular formula of this compound is C10H19NO3 . The InChI code is 1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8- .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 229.32 . It is a powder at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Enantioselective Synthesis

Tert-butyl N-[(1r,3r)-3-hydroxycyclohexyl]carbamate is an important intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides (Ober et al., 2004).

Genotoxic Impurity Characterization

This compound is used in characterizing trace levels of genotoxic impurities in Bictegravir sodium, an active pharmaceutical ingredient, using liquid chromatography-mass spectrometry (Puppala et al., 2022).

Stereoselective Synthesis

It plays a role in the stereoselective synthesis of six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, key intermediates in the synthesis of factor Xa inhibitors (Wang et al., 2017).

Synthesis of Insecticide Analogues

It is used in the synthesis of spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid (Brackmann et al., 2005).

Preparation of Complex Organic Compounds

This compound is involved in the preparation of complex organic compounds like tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, highlighting its utility in organic synthesis (Padwa et al., 2003).

Protective Group in Organic Synthesis

It serves as a protective group in the preparation of compounds like tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which act as N-(Boc) nitrone equivalents in organic synthesis (Guinchard et al., 2005).

Safety and Hazards

Tert-butyl n-[(1r,3r)-3-hydroxycyclohexyl]carbamate is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, and not eating, drinking, or smoking when using this product .

Biochemical Analysis

Biochemical Properties

Tert-butyl n-[(1r,3r)-3-hydroxycyclohexyl]carbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions can vary, including binding to active sites or allosteric sites, leading to enzyme inhibition or activation.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and enzymes, leading to changes in their conformation and activity . This binding can result in enzyme inhibition or activation, depending on the specific interaction. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity or improving cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways . For instance, it may influence the activity of enzymes involved in energy production and metabolic flux, leading to changes in metabolite levels. These interactions can have significant implications for cellular metabolism and overall cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This interaction can influence its localization and accumulation within specific cellular compartments, affecting its overall efficacy and function.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can impact its activity and function, as it may interact with specific biomolecules within these compartments, leading to localized effects on cellular processes.

Properties

IUPAC Name

tert-butyl N-[(1R,3R)-3-hydroxycyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-5-4-6-9(13)7-8/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKYKMHCKDLTJC-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC[C@H](C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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